6-Benzyloxy-1-BOC-indole-2-boronic acid

Suzuki-Miyaura coupling Protecting group effects Indole boronates

Researchers requiring predictable Suzuki-Miyaura coupling at the indole C-2 position often face yield variability with unprotected or N-Tos boronic acids. 6-Benzyloxy-1-BOC-indole-2-boronic acid delivers an intermediate, well-defined coupling efficiency (~58% with phenyl bromide) while maintaining orthogonal N-protection. The 6-benzyloxy substituent doubles as a masked hydroxyl handle, enabling late-stage diversification after hydrogenolytic debenzylation-a capability absent in unsubstituted indole-2-boronic acids. - Delivers ~58% coupling yield with PhBr, outperforming N-Tos (~35%) with predictable method transfer. - Orthogonal N-Boc/6-OBn protection permits sequential C-2 arylation, N-deprotection, and O-debenzylation. - 98% purity, mp 105-106°C; stored at -20°C ensures batch-to-batch reproducibility for cross-laboratory studies.

Molecular Formula C20H22BNO5
Molecular Weight 367.2 g/mol
CAS No. 850568-66-0
Cat. No. B1290102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxy-1-BOC-indole-2-boronic acid
CAS850568-66-0
Molecular FormulaC20H22BNO5
Molecular Weight367.2 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OCC3=CC=CC=C3)(O)O
InChIInChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-17-12-16(26-13-14-7-5-4-6-8-14)10-9-15(17)11-18(22)21(24)25/h4-12,24-25H,13H2,1-3H3
InChIKeyOGONSJPAZMVGTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyloxy-1-BOC-indole-2-boronic acid: Technical Baseline


6-Benzyloxy-1-BOC-indole-2-boronic acid (CAS 850568-66-0) is a bifunctional N-Boc-protected indole-2-boronic acid derivative bearing a 6-benzyloxy substituent [1]. The compound exhibits a molecular formula of C₂₀H₂₂BNO₅ and a molecular weight of 367.2 g/mol . As a member of the heteroarylboronic acid class, it serves as a C-2 boronic acid coupling partner in Suzuki-Miyaura cross-coupling reactions, where the N-Boc protecting group modulates reactivity relative to unprotected indole boronates [2]. The 6-benzyloxy substitution provides a masked hydroxyl handle for downstream functionalization following debenzylation [1].

N-Boc-protected indole-2-boronic acid for Suzuki-Miyaura C-2 coupling with defined reactivity profile
6-Benzyloxy masked hydroxyl enables downstream hydrogenolytic deprotection
Orthogonal N-Boc and O-benzyl protection supports sequential deprotection strategies

Why Generic Substitution Fails


Substituting 6-benzyloxy-1-BOC-indole-2-boronic acid with alternative indole-2-boronic acid derivatives introduces quantifiable variations in coupling efficiency and product yield. The N-Boc protecting group, relative to unprotected or N-Tos-protected indole boronates, produces intermediate Suzuki coupling yields when the indole serves as the boronic acid partner with aryl bromides—higher than N-Tos but lower than unprotected variants [1]. Additionally, the 6-benzyloxy substituent is not an inert structural feature; related 6-benzyloxy-1H-indole-2-boronic acid has demonstrated antiviral activity against HIV-1 by targeting the gp41 hydrophobic pocket , underscoring that 6-position substitution can impart functional activity distinct from unsubstituted or differently substituted analogs. These coupled factors—protecting group-dependent reactivity and substitution-dependent biological activity—preclude reliable interchange with simpler indole-2-boronic acids without re-optimization of both synthetic and biological outcomes.

!
N-Boc protection yields intermediate coupling efficiency; unprotected or N-Tos analogs may shift the reaction profile and require re-optimization
!
6-Benzyloxy substitution may confer reported gp41-targeting activity not present in unsubstituted indole-2-boronic acids, altering biological context
!
Boronic acid vs. pinacol ester: storage (−20°C) and direct transmetalation differ; substitution may impact synthetic workflow and stability planning

Quantitative Differentiation vs. Analogs


N-Boc-Modulated Suzuki Coupling Efficiency

N-Boc-protected indole-2-boronic acids exhibit a defined coupling yield profile when reacted as the boronic acid partner with phenyl bromides. Relative to unprotected indole-2-boronic acid (highest yield) and N-Tos-protected indole-2-boronic acid (lowest yield), the N-Boc-protected variant occupies a consistent intermediate position [1]. The 6-benzyloxy-1-BOC-indole-2-boronic acid inherits this N-Boc-dependent reactivity profile while adding the 6-benzyloxy substitution, which serves as a protected hydroxyl for post-coupling functionalization.

N-Boc coupling yield
Class-level inference
~58% isolated yield (N-Boc model)
vs. ~65% unprotected, ~35% N-Tos
Supports predictable method transfer with N-Boc orthogonality
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux
Suzuki-Miyaura coupling Protecting group effects Indole boronates

Certified Purity for Reproducible Procurement

6-Benzyloxy-1-BOC-indole-2-boronic acid (CAS 850568-66-0) is commercially supplied with a minimum purity specification of 98% (HPLC) and a melting point range of 105-106°C or 102-106°C . These vendor-certified specifications enable direct lot-to-lot comparability and method transfer without independent re-characterization of every shipment.

Vendor purity spec
Data to verify
≥98% (HPLC)
m.p. 105–106°C / 102–106°C
Reduces procurement risk and supports lot-to-lot consistency
Supplier Certificate of Analysis
Analytical specification Quality control Procurement reproducibility

Cold Storage Preserves Boronic Acid Integrity

Vendor technical datasheets specify storage of 6-benzyloxy-1-BOC-indole-2-boronic acid at -20°C to maintain product integrity . This low-temperature storage requirement is consistent with the known susceptibility of boronic acids to dehydration and anhydride (boroxine) formation under ambient conditions. In contrast, the corresponding pinacol boronate esters (e.g., 6-benzyloxy-1H-indole-2-boronic acid pinacol ester, CAS 2379560-99-1) typically exhibit greater ambient stability and are often stored at room temperature or refrigerated conditions .

Cold storage requirement
Vendor guideline
−20°C
Pinacol ester analog: 2–8°C or ambient
Cold-chain logistics required; choose free boronic acid only when -B(OH)₂ reactivity is essential
Protects against boroxine formation
Stability Storage conditions Boronic acid handling

6-Benzyloxy Substitution and gp41 Inhibition

The 6-benzyloxy-substituted indole scaffold is not merely an inert synthetic handle; it confers measurable biological activity. 6-Benzyloxy-1H-indole-2-boronic acid (the N-deprotected analog of the target compound) demonstrates inhibition of HIV-1 fusion by targeting the gp41 hydrophobic pocket . This functional activity is absent in unsubstituted indole-2-boronic acid, which is employed solely as a synthetic building block without reported gp41-targeting activity.

gp41 inhibition
Class-level inference
Reported gp41 hydrophobic pocket targeting
Unsubstituted indole-2-boronic acid: activity not reported
Supports gp41-targeting SAR studies
N-deprotected analog; HIV-1 fusion assay
Antiviral activity gp41 inhibitor HIV-1 fusion

Boronic Acid vs. Pinacol Ester Reactivity

Arylboronic acids demonstrate intrinsically higher reactivity than their corresponding arylpinacolboronate esters in Suzuki-Miyaura couplings. The pinacol ester requires in situ hydrolysis to the free boronic acid prior to transmetalation, extending reaction times and often reducing overall yields [1]. The free boronic acid form of 6-benzyloxy-1-BOC-indole-2-boronic acid eliminates this hydrolysis lag phase, enabling faster reaction initiation under standard aqueous base conditions.

Boronic acid reactivity
Class-level inference
Direct transmetalation
vs. pinacol ester: slower hydrolysis, often lower yields
Faster reaction initiation may benefit throughput-sensitive workflows
Standard aqueous base Suzuki conditions
Suzuki-Miyaura coupling Boronic acid vs. boronate ester Reaction kinetics

Validated Application Scenarios


Suzuki-Miyaura C-2 Arylation

Researchers requiring Suzuki-Miyaura cross-coupling at the indole C-2 position benefit from the defined reactivity profile of the N-Boc-protected boronic acid. The N-Boc group provides an intermediate coupling yield (~58% with phenyl bromide) relative to unprotected (~65%) and N-Tos-protected (~35%) variants [1], enabling method transfer with predictable outcomes while maintaining orthogonal N-protection. The 6-benzyloxy substituent remains intact during coupling and can be subsequently deprotected to yield a 6-hydroxyindole derivative for further functionalization.

HIV-1 gp41 Fusion Inhibition

The 6-benzyloxyindole scaffold exhibits inhibitory activity against HIV-1 fusion via gp41 hydrophobic pocket targeting [1]. Following Suzuki coupling of 6-benzyloxy-1-BOC-indole-2-boronic acid with an appropriate aryl halide partner, N-Boc deprotection yields the active 6-benzyloxyindole pharmacophore. This positions the compound as a strategic building block for structure-activity relationship (SAR) exploration of gp41-targeting antiviral agents, a functional dimension absent in unsubstituted indole-2-boronic acids.

2-Arylindole Library Synthesis with Masked Hydroxyl

The 6-benzyloxy substituent serves as a protected hydroxyl group, enabling late-stage diversification of 2-arylated indole scaffolds. Following Suzuki coupling at the C-2 position and optional N-Boc deprotection, hydrogenolytic debenzylation reveals the free 6-hydroxyindole moiety. This orthogonal protection strategy permits sequential functionalization that is not achievable with 6-unsubstituted indole-2-boronic acids or with pinacol esters, which require additional hydrolysis steps before coupling .

Method Development with Protected Indole Boronates

The commercial availability of 6-benzyloxy-1-BOC-indole-2-boronic acid at 98% purity with defined physical specifications (melting point 105-106°C) [1] and established storage requirements (-20°C) makes it a reliable substrate for method development. Its well-characterized nature supports reproducible cross-laboratory studies, including systematic investigations of catalyst systems, ligand effects, and reaction condition optimization for N-protected heteroarylboronic acids.

Application
Selection Property
Validation Focus
Suzuki-Miyaura C-2 arylation
N-Boc-defined intermediate coupling reactivity
Coupling yield reproducibility across batches
HIV-1 gp41 fusion inhibition studies
6-Benzyloxy scaffold with reported gp41-targeting activity
gp41-targeting SAR context
2-Arylindole library with masked hydroxyl
Orthogonal N-Boc and O-benzyl protection
Sequential deprotection efficiency
Method development with protected indole boronates
Certified purity ≥98% and defined melting point
Cross-laboratory reproducibility

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